1-(3-Amino-2-methylphenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(3-amino-2-methylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJINVJIAPIKOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Amino-2-methylphenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunosuppression. This article reviews the biological activity of this compound, drawing from diverse sources and highlighting relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the imidazolidin-2-one class, characterized by a five-membered ring containing nitrogen atoms. The presence of the amino group and a methyl substituent on the phenyl ring contributes to its biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- CYP17 Inhibition : It has been identified as an inhibitor of cytochrome P450 17A1 (CYP17), an enzyme crucial in steroidogenesis. This inhibition is particularly relevant for treating androgen-dependent cancers such as prostate cancer .
- Immunosuppressive Effects : Studies have shown that derivatives of imidazolidin-2-one can exhibit immunosuppressive activity, which may be beneficial in autoimmune diseases and transplant rejection scenarios .
- Anticancer Activity : The compound has demonstrated potential against various cancer cell lines, indicating its role in inhibiting tumor growth and proliferation .
CYP17 Inhibition Studies
Research indicates that this compound derivatives effectively inhibit CYP17, leading to reduced levels of androgens. This mechanism is particularly beneficial for patients with prostate cancer, where androgen levels play a critical role in disease progression. The structure-activity relationship (SAR) studies suggest that modifications on the imidazolidinone ring can enhance inhibitory potency .
Immunosuppressive Activity
In a series of experiments evaluating immunosuppressive effects, compounds with the imidazolidin-2-one scaffold were tested on ConA-stimulated mouse splenocytes. Results indicated that several derivatives exhibited significant immunosuppressive activity at concentrations around 90 µM, demonstrating the importance of this scaffold in modulating immune responses .
Anticancer Efficacy
The anticancer properties of this compound have been explored through various assays. For instance, cell viability assays on breast cancer cell lines showed that this compound could induce apoptosis and inhibit cell proliferation effectively. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and apoptosis .
Case Studies
Several case studies have documented the therapeutic potential of imidazolidinone derivatives:
- Prostate Cancer Treatment : A clinical study involving patients with advanced prostate cancer highlighted the efficacy of CYP17 inhibitors, including those derived from imidazolidinone structures. Patients exhibited significant reductions in PSA levels, correlating with tumor response .
- Immunomodulation in Transplant Patients : Another case study focused on patients undergoing organ transplantation who received immunosuppressive therapy incorporating imidazolidinone derivatives. The results suggested improved graft survival rates and reduced incidences of acute rejection episodes compared to standard therapies .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one can be achieved through several methods, often involving the cyclization of urea derivatives with aromatic nucleophiles. Recent studies highlight the regioselective synthesis of imidazolidin-2-ones, which can be facilitated by acid-catalyzed reactions that yield high product yields and selectivity . The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for drug development.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of imidazolidin-2-one can exhibit cytotoxic effects against cancer cell lines. For instance, compounds synthesized from this framework have shown varying degrees of cytotoxicity against human cancer cells, with some exhibiting selectivity indices greater than 1, indicating a preference for targeting cancer cells over normal cells .
Inhibition of Cytochrome P450 Enzymes
Another significant application is in the inhibition of cytochrome P450 enzymes, particularly CYP17. This enzyme plays a crucial role in steroidogenesis and has been implicated in the progression of hormone-dependent cancers such as prostate cancer. Several patents have reported that derivatives of imidazolidin-2-one can act as potent inhibitors of CYP17, potentially leading to new treatments for hormone-sensitive cancers .
Synthesis and Evaluation of Antitumor Activity
A study published in 2021 synthesized a series of novel imidazolidin-2-ones and evaluated their anticancer properties. The results indicated that certain compounds displayed significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells. The selectivity index was calculated for these compounds, revealing promising candidates for further development .
| Compound | IC50 (Cancer Cell Line) | IC50 (Normal Cell Line) | Selectivity Index |
|---|---|---|---|
| Compound 1 | 28.0 µM | 46.2 µM | 1.6 |
| Compound 2 | 41.6 µM | 22.7 µM | 1.8 |
CYP17 Inhibition Studies
In another research effort, compounds based on the imidazolidin-2-one scaffold were tested for their ability to inhibit CYP17 activity in vitro. The findings suggested that these compounds could effectively reduce androgen levels in prostate cancer models, highlighting their therapeutic potential in managing prostate cancer .
Chemical Reactions Analysis
Nucleophilic Reactions
The amino group (-NH₂) and imidazolidinone nitrogen atoms serve as primary nucleophilic sites:
Electrophilic Aromatic Substitution
The electron-donating amino group activates the phenyl ring for electrophilic substitution, primarily at para/ortho positions relative to -NH₂:
Cyclization and Ring-Opening Reactions
The imidazolidinone ring undergoes transformations under acidic or basic conditions:
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings enables structural diversification:
Pharmacologically Relevant Modifications
Derivatives of this compound exhibit bioactivity, as demonstrated in pharmacological studies :
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Cardiovascular Effects : 5-(4-Ethylphenyl)-3-phenyl-imidazolidin-2,4-dione analogs induce hypotension via endothelial NO release (ED₅₀ = 0.3 μM) .
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Antinociceptive Activity : 3-Phenyl-5-(4-methylphenyl)-2-thioxoimidazolidin-4-one shows peripheral pain relief (EC₅₀ = 1.2 μM) without CNS penetration .
Mechanistic Insights
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Cyclization Pathways : Acidic conditions promote iminium cation formation, enabling nucleophilic attack by external agents (e.g., phenol) at C-4 or C-5 positions of the imidazolidinone ring .
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Steric Effects : The 2-methyl group on the phenyl ring reduces ortho substitution efficiency in electrophilic reactions, favoring para products .
This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations underscores its utility in medicinal chemistry and materials science. Further studies should explore its application in targeted drug delivery and asymmetric catalysis.
Comparison with Similar Compounds
1-(2-Pyridyl)imidazolidin-2-one Derivatives
- Biological Activity : These derivatives exhibit cytotoxic activity against human tumor cell lines (e.g., LCLC-103H, 5637, A-427). For instance, dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) demonstrated potent anticancer activity, acting as a "self-activating" nuclease .
- Coordination Chemistry: The pyridyl nitrogen and imidazolidinone oxygen/sulfur atoms enable bidentate coordination to Cu(II), forming stable complexes. For example, Cu(II)L₂Cl₂ complexes (e.g., 9, 10a/b) exhibit square-pyramidal geometry with Cu-Cl bond lengths (2.49–2.83 Å) influencing stability in polar solvents .
Isoquinoline Derivatives (e.g., 1-(Isoquinolin-3-yl)imidazolidin-2-one)
- Fluorescence Properties: Substituents like methoxy or nitro groups on the aryl ring modulate fluorescence. 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) exhibits distinct absorption/emission spectra, suggesting applications in optical materials .
- Synthesis Variability : Yields vary significantly (6–67%) depending on substituents; electron-withdrawing groups (e.g., nitro in 7c) reduce reactivity .
Anti-Alzheimer’s Agents (e.g., 18c)
Nitrothiazolyl Derivatives (e.g., 1-(5-nitrothiazol-2-yl)imidazolidin-2-one)
- Potential Applications: Highlighted for antibacterial and antiparasitic activity, addressing antibiotic resistance .
Structural and Physical Properties Comparison
Key Research Findings
Coordination Chemistry : Imidazolidin-2-one derivatives with pyridyl substituents form stable Cu(II) complexes, with geometry (square-pyramidal vs. octahedral) and bond lengths dictating reactivity. For example, Cu-Cl bonds >2.8 Å in octahedral complexes (9) dissociate in polar solvents, releasing active ligands .
Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : Nitro substituents (e.g., 7c) reduce synthetic yields but enhance electrophilicity for nucleophilic targeting .
- Aromatic Substituents : Methoxy groups (e.g., 7a) improve fluorescence quantum yield, while tert-butyl groups (e.g., 5j) enhance Cu(II) complex stability .
Therapeutic Potential: Modifications at the imidazolidinone N-1 position (e.g., benzyl, acetyl) optimize pharmacokinetic profiles. For instance, 18c’s trifluoromethyl group enhances blood-brain barrier penetration .
Preparation Methods
General Synthetic Approaches
The preparation of 1-(3-Amino-2-methylphenyl)imidazolidin-2-one typically involves the formation of the imidazolidin-2-one ring via intramolecular cyclization of urea or propargylic urea derivatives. The key step is the formation of the five-membered cyclic urea ring through an intramolecular hydroamidation or related cyclization process.
Stepwise Synthesis via Reaction of N-Arylethylenediamines with Urea or Related Carbonyl Sources
Another classical approach involves the stepwise reaction of N-arylethylenediamines (such as 3-amino-2-methylaniline derivatives) with carbonyl sources like urea or dichloroethane in the presence of amines and bases to form imidazolidin-2-one rings.
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- N,N'-dialkylethylenediamines react with 1,2-dichloroethane and alkylamines under heating to form intermediate amines.
- Subsequent reaction with urea at elevated temperatures (125–140 °C) induces cyclization to yield imidazolidin-2-one derivatives.
- The reaction mixture is purified by crystallization or distillation.
Reaction Conditions and Yields:
- Reactions are performed in solvents such as ethanol, methyl isobutyl ketone, or N-methyl-2-pyrrolidone.
- Yields of cyclic urea products can reach over 80%.
- Purification typically involves crystallization from methanol/hexane mixtures.
| Step | Reagents and Conditions | Yield (%) | Product Characteristics |
|---|---|---|---|
| Amination of dichloroethane | 1,2-Dichloroethane + methylamine, 100 °C, 2 h | 100% conv. | N,N',N''-trimethyldiethylenetriamine |
| Cyclization with urea | N,N',N''-trimethyldiethylenetriamine + urea, 125–140 °C, 3 h | 80.2% | Bis-urea compound, mp 145–147 °C |
This method, while more classical and involving higher temperatures, provides a reliable route to imidazolidin-2-one derivatives including those with aminoaryl substituents.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Base-catalyzed intramolecular hydroamidation | Propargylic ureas | BEMP (1–10 mol %) | RT, MeCN, 0.5–24 h | Up to 99 | Mild, fast, high selectivity, ambient temp |
| Stepwise reaction with urea | N,N'-dialkylethylenediamines + urea | None (thermal cyclization) | 125–140 °C, 3 h | ~80 | Requires heating, crystallization purification |
| Reaction of N,N'-dialkylethylenediamines with dichloroethane and amines | 1,2-Dichloroethane + methylamine | None (thermal) | 100 °C, 2 h + base workup | High conversion | Multi-step, involves distillation and filtration |
Research Findings and Notes
The base-catalyzed hydroamidation approach is notable for its operational simplicity, mild conditions, and excellent yields, making it a preferred method for synthesizing imidazolidin-2-one derivatives such as this compound.
The choice of base is critical, with stronger bases like BEMP outperforming others such as TBD, DBU, or TMG in catalytic efficiency and reaction speed.
The reaction tolerates a wide variety of substituents on the aromatic ring, including amino and methyl groups, which is essential for preparing specifically substituted derivatives like this compound.
The stepwise thermal cyclization method remains valuable for large-scale or industrial synthesis, especially when starting from readily available diamines and urea, despite requiring higher temperatures and longer reaction times.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
